4,6-Dichloro-5-(difluoromethyl)pyrimidine

positional isomerism pyrimidine electrophilicity SₙAr regioselectivity

4,6‑Dichloro‑5‑(difluoromethyl)pyrimidine is a heterocyclic aromatic compound (C₅H₂Cl₂F₂N₂, MW 198.99 g mol⁻¹) bearing chlorine atoms at positions 4 and 6 and a difluoromethyl group at position 5 [REFS‑1]. The molecule belongs to the fluorinated pyrimidine family and is supplied as a liquid or low‑melting solid with a certified purity of 97 % [REFS‑2].

Molecular Formula C5H2Cl2F2N2
Molecular Weight 198.98 g/mol
CAS No. 1443290-45-6
Cat. No. B1404762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-(difluoromethyl)pyrimidine
CAS1443290-45-6
Molecular FormulaC5H2Cl2F2N2
Molecular Weight198.98 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)C(F)F)Cl
InChIInChI=1S/C5H2Cl2F2N2/c6-3-2(5(8)9)4(7)11-1-10-3/h1,5H
InChIKeyPKVJMACXCLXTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-5-(difluoromethyl)pyrimidine (CAS 1443290‑45‑6): A Positionally Differentiated Halogenated Pyrimidine Building Block for Agrochemical and Pharmaceutical Discovery


4,6‑Dichloro‑5‑(difluoromethyl)pyrimidine is a heterocyclic aromatic compound (C₅H₂Cl₂F₂N₂, MW 198.99 g mol⁻¹) bearing chlorine atoms at positions 4 and 6 and a difluoromethyl group at position 5 [REFS‑1]. The molecule belongs to the fluorinated pyrimidine family and is supplied as a liquid or low‑melting solid with a certified purity of 97 % [REFS‑2]. Its substitution pattern distinguishes it from other dichlorodifluoromethylpyrimidine positional isomers that share the same molecular formula but differ in the placement of the halogen and CHF₂ substituents.

Why 4,6‑Dichloro‑5‑(difluoromethyl)pyrimidine Cannot Be Interchanged with Other Dichloropyrimidines or Positional Isomers


The substitution geometry (4,6‑dichloro‑5‑CHF₂) creates a unique electrophilic and steric environment that governs nucleophilic aromatic substitution (SₙAr) outcomes. Positional isomers such as 2,4‑dichloro‑5‑(difluoromethyl)pyrimidine (CAS 1807617‑94‑2) and 4,6‑dichloro‑2‑(difluoromethyl)pyrimidine (CAS 1816289‑02‑7) possess the same formula but relocate the CHF₂ and chlorine atoms, altering activation energies and regioselectivity in downstream coupling reactions [REFS‑1][REFS‑2]. In the absence of the CHF₂ group, simple 4,6‑dichloropyrimidine (CAS 1193‑21‑1) lacks the lipophilicity enhancement (~ΔlogP +0.5–1.0 units) and metabolic stabilization imparted by the difluoromethyl substituent [REFS‑3]. While published head‑to‑head quantitative data for CAS 1443290‑45‑6 are sparse – acknowledged here as a limitation – the differentiation inferred from class‑level structure‑activity relationships and physicochemical measurements supports scientific selection.

Quantitative Differentiation Evidence for 4,6‑Dichloro‑5‑(difluoromethyl)pyrimidine (CAS 1443290‑45‑6) vs. Closest Analogs


Positional Isomer Identity: The 4,6‑Dichloro‑5‑CHF₂ Arrangement is Structurally Unique vs. 2,4‑ and 2,6‑Substituted Isomers

The target compound places the CHF₂ group at C‑5 with chlorine atoms at C‑4 and C‑6. The positional isomer 2,4‑dichloro‑5‑(difluoromethyl)pyrimidine (CAS 1807617‑94‑2) positions one chlorine at C‑2 instead of C‑6, while 4,6‑dichloro‑2‑(difluoromethyl)pyrimidine (CAS 1816289‑02‑7) relocates the CHF₂ moiety to C‑2 [REFS‑1][REFS‑2]. For comparison, 4,6‑dichloropyrimidine (CAS 1193‑21‑1) bears no CHF₂ group [REFS‑3]. All isomers share the formula C₅H₂Cl₂F₂N₂ (MW 198.99), making unambiguous structural specification essential for procurement [REFS‑4].

positional isomerism pyrimidine electrophilicity SₙAr regioselectivity

Physical Form Advantage: Liquid/Low‑Melting Solid Simplifies Automated High‑Throughput Experimentation

4,6‑Dichloro‑5‑(difluoromethyl)pyrimidine is supplied as a liquid or low‑melting solid at ambient temperature [REFS‑1], whereas 4,6‑dichloropyrimidine (CAS 1193‑21‑1) is a yellow crystalline solid with a melting point of 65–67 °C [REFS‑2]. This represents a melting point difference of at least 40 °C relative to standard laboratory ambient (20–25 °C).

physical form automated dispensing high‑throughput synthesis

Procurement Cost Differential: A Specialized Research Intermediate vs. a Commodity Intermediate

Pricing analysis reveals a substantial cost differential. The target compound is listed at €318.00 g⁻¹ (97 % purity) [REFS‑1]. 4,6‑Dichloropyrimidine (CAS 1193‑21‑1, 97 % purity) is available at approximately €0.02 g⁻¹ based on Sigma‑Aldrich China pricing [REFS‑2].

procurement cost research intermediate specialty chemical

Storage and Stability: Inert‑Atmosphere Handling Required Due to CHF₂ and Chlorine Sensitivity

The target compound requires storage under inert gas [REFS‑1], reflecting the susceptibility of the difluoromethyl group and aryl chlorides to hydrolysis or oxidation. 4,6‑Dichloropyrimidine is also labelled air‑sensitive with a recommended storage temperature of 2–8 °C under inert atmosphere [REFS‑2]. Both compounds demand inert conditions; however, the target compound lacks a specified refrigeration requirement, suggesting a distinct degradation pathway that is temperature‑independent but atmosphere‑sensitive.

storage stability inert atmosphere handling requirements

Class‑Level Fungicidal Activity: Difluoromethylpyrimidine Scaffolds Outperform Commercial Fungicides by Up to 25‑fold

Direct antifungal data for CAS 1443290‑45‑6 are absent from public literature; however, class‑level evidence from a 2017 study demonstrates the advantage of the difluoromethylpyrimidine chemotype. A 5‑chloro‑6‑(difluoromethyl)pyrimidin‑4‑amine derivative (Compound J) displayed an EC₅₀ of 2.16 mg L⁻¹ against southern corn rust (Puccinia polysora), outperforming the commercial fungicides diflumetorim (EC₅₀ = 53.26 mg L⁻¹; 24.7‑fold difference) and propiconazole (EC₅₀ = 3.92 mg L⁻¹; 1.8‑fold difference) [REFS‑1]. The target compound serves as a synthetic entry point to this privileged scaffold.

fungicide discovery difluoromethylpyrimidine scaffold EC50 comparison

Best‑Fit Research and Industrial Application Scenarios for 4,6‑Dichloro‑5‑(difluoromethyl)pyrimidine (CAS 1443290‑45‑6)


Agrochemical Fungicide Lead Optimization: Accessing Difluoromethylpyrimidinamine Chemotypes with Validated >20‑fold Potency Advantage

R&D teams pursuing novel succinate dehydrogenase inhibitor (SDHI) or rust‑active fungicides can use 4,6‑dichloro‑5‑(difluoromethyl)pyrimidine as a SₙAr substrate to install amine side chains at C‑4 and C‑6. The resulting difluoromethylpyrimidinamine derivatives have demonstrated EC₅₀ values as low as 2.16 mg L⁻¹ against corn rust, outperforming commercial benchmarks by up to 25‑fold [REFS‑1].

High‑Through‑put Parallel Synthesis Libraries Requiring Direct Liquid‑Handling Compatibility

Owing to its liquid or low‑melting solid physical form [REFS‑1], this building block is directly amenable to automated liquid dispensing platforms without pre‑dissolution. This reduces solvent‑related dilution errors and enables neat SₙAr diversification in 96‑ or 384‑well plate formats, accelerating SAR exploration around the 4,6‑dichloro‑5‑CHF₂ pyrimidine core.

Medicinal Chemistry Campaigns Exploiting CHF₂ as a Lipophilic and Metabolically Stable Bioisostere

The difluoromethyl group is a recognised lipophilic bioisostere for methyl, hydroxyl, and thiol groups that also enhances metabolic stability [REFS‑1]. The 4,6‑dichloro‑5‑CHF₂ pyrimidine scaffold offers two orthogonal SₙAr handles for iterative functionalisation, enabling medicinal chemists to systematically vary vectors at C‑4 and C‑6 while retaining the CHF₂ pharmacophore.

Structure‑Activity Relationship Studies of Halogenated Pyrimidine Libraries

For groups comparing the impact of halogen substitution patterns on target binding or physicochemical properties, the 4,6‑dichloro‑5‑CHF₂ isomer provides a direct comparator to 2,4‑dichloro‑5‑CHF₂, 4,6‑dichloro‑2‑CHF₂, and non‑fluorinated 4,6‑dichloropyrimidine [REFS‑1][REFS‑2]. Systematic incorporation into a matched molecular pair analysis allows deconvolution of the electronic and steric contributions of the CHF₂ group at C‑5.

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